An In-depth Technical Guide on the Chemical Properties of 3-(Dimethylamino)butan-2-one
An In-depth Technical Guide on the Chemical Properties of 3-(Dimethylamino)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)butan-2-one, a significant β-aminoketone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
3-(Dimethylamino)butan-2-one (CAS No: 10524-60-4) is a member of the aminoketone class of organic compounds, characterized by the presence of both a ketone and a tertiary amine functional group.[1] This dual functionality makes it a versatile building block in the synthesis of more complex molecules and a compound of interest in medicinal chemistry.[1] Aminoketones, particularly β-aminoketones, are integral structural motifs in numerous natural products, bioactive molecules, and pharmaceutical agents.[1] Their ability to participate in a wide array of chemical transformations has garnered significant attention from the scientific community.[1]
Chemical and Physical Properties
The fundamental properties of 3-(Dimethylamino)butan-2-one are summarized below. These properties are crucial for its handling, application in reactions, and analytical characterization.
| Property | Value | Source |
| CAS Number | 10524-60-4 | [1] |
| Molecular Formula | C6H13NO | [2] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | 3-(Dimethylamino)butan-2-one | |
| InChI Key | QTUNVERJNPLQGR-UHFFFAOYSA-N | [1] |
Reactivity and Reaction Pathways
The chemical behavior of 3-(Dimethylamino)butan-2-one is governed by the interplay of its ketone and tertiary amine functional groups.[1]
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Influence of the Dimethylamino Group: The electron-donating dimethylamino group at the C3 position influences the electrophilicity of the carbonyl carbon through an inductive effect.[1] The basic nature of the tertiary amine allows for protonation under acidic conditions, forming an ammonium salt.[1]
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Reduction Reactions: The ketone functional group can be readily reduced to a secondary alcohol, 3-(Dimethylamino)butan-2-ol.[1] This is a standard transformation in organic chemistry.[1]
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Reducing Agent: Sodium borohydride (NaBH₄) is a common and selective reagent for this purpose, typically used in alcoholic solvents.[1]
-
-
Oxidation Reactions: While ketones are generally resistant to mild oxidation, the tertiary amine group is susceptible to oxidation.[1] Strong oxidizing agents can convert the tertiary amine to a tertiary amine N-oxide.[1] Oxidation of the ketone moiety would require harsh conditions, leading to the cleavage of the carbon-carbon backbone and producing a mixture of carboxylic acids.[1]
Caption: Key reactions of 3-(Dimethylamino)butan-2-one.
Experimental Protocols
Several laboratory-scale synthetic routes have been established for 3-(Dimethylamino)butan-2-one.[1]
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Mannich Reaction: This is a well-established method for synthesizing β-amino ketones. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a typical Mannich reaction for this compound, butan-2-one would react with formaldehyde and dimethylamine.
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Iminium Ion Formation: Dimethylamine performs a nucleophilic addition to the formaldehyde carbonyl group to form an iminium ion intermediate.[1]
-
Enol/Enolate Formation: Butan-2-one forms an enol or enolate under the reaction conditions.
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Nucleophilic Attack: The enol/enolate attacks the iminium ion.
-
Final Product: Following the reaction, the desired 3-(Dimethylamino)butan-2-one is obtained.
-
-
Reductive Amination: This method involves the reaction of butan-2-one with dimethylamine to form an intermediate iminium ion or enamine, which is then reduced.[1]
-
Nucleophilic Substitution: An alternative approach uses a butan-2-one molecule that has been pre-functionalized with a leaving group at the alpha-position, such as 3-bromobutan-2-one.[1] Dimethylamine can then displace the leaving group via nucleophilic substitution.[1]
Caption: Synthetic pathways for 3-(Dimethylamino)butan-2-one.
The analysis and characterization of 3-(Dimethylamino)butan-2-one and related compounds can be performed using standard analytical techniques. For instance, a reverse-phase HPLC method can be employed for the analysis of the related compound 4-Dimethylamino-3-methyl-2-butanone.[4]
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Method: Reverse Phase (RP) HPLC.[4]
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Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[4]
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Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]
Applications in Research and Industry
3-(Dimethylamino)butan-2-one serves as a valuable intermediate in various fields:
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Organic Synthesis: It is a key building block for the synthesis of more complex organic molecules.[1]
-
Industrial Chemistry: It finds application in the production of fine chemicals and specialty materials.[1]
Safety and Handling
While a specific safety data sheet for 3-(Dimethylamino)butan-2-one is not detailed in the search results, general precautions for handling aminoketones and related butanone derivatives should be followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin and eyes.[5][6] Butanone derivatives are often flammable and should be kept away from ignition sources.[7][8] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.
References
- 1. 3-(Dimethylamino)butan-2-one | 10524-60-4 | Benchchem [benchchem.com]
- 2. 3-(Dimethylamino)butan-2-one | C6H13NO | CID 314812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-4-(Dimethylamino)-3-buten-2-one 97 2802-08-6 [sigmaaldrich.com]
- 4. 4-Dimethylamino-3-methyl-2-butanone | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sdfine.com [sdfine.com]
